molecular formula C10H16O B6235342 spiro[3.5]nonane-6-carbaldehyde CAS No. 2742661-30-7

spiro[3.5]nonane-6-carbaldehyde

Cat. No. B6235342
CAS RN: 2742661-30-7
M. Wt: 152.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3.5]nonane-6-carbaldehyde (also known as spiro[3.5]nonanal) is a cyclic aldehyde with a unique structure. It is an important building block in organic synthesis and is used in a variety of applications including drug discovery, materials science, and biochemistry. Spiro[3.5]nonane-6-carbaldehyde is a versatile compound that can be used to synthesize a wide range of compounds, including polymers, pharmaceuticals, and fragrances.

Mechanism of Action

The mechanism of action of spiro[3.5]nonane-6-carbaldehyde is not well understood. However, it is believed that the aldehyde group of the molecule acts as a nucleophile, reacting with electrophiles to form new molecules. The reaction is believed to involve the formation of an intermediate carbocation, which is then attacked by the aldehyde group.
Biochemical and Physiological Effects
The biochemical and physiological effects of spiro[3.5]nonane-6-carbaldehyde are not well understood. However, it is believed that the compound may have some antifungal activity. In addition, it is believed that the compound may have some antioxidant activity.

Advantages and Limitations for Lab Experiments

The advantages of using spiro[3.5]nonane-6-carbaldehyde in laboratory experiments include its availability, low cost, and ease of use. The compound is also relatively stable and can be stored for long periods of time without degradation. However, the compound is also highly reactive and can be hazardous if not handled properly.

Future Directions

Future research on spiro[3.5]nonane-6-carbaldehyde could focus on its potential applications in drug discovery, materials science, and biochemistry. In addition, further research could focus on its mechanism of action, biochemical and physiological effects, and potential toxicity. Other areas of research could include the development of new synthesis methods and the optimization of existing methods. Finally, research could focus on the development of new derivatives of the compound and their potential applications.

Synthesis Methods

Spiro[3.5]nonane-6-carbaldehyde can be synthesized in several ways. One method involves the reaction of 1-chloro-3-methyl-2-pentanol with sodium hydroxide, followed by the addition of hydrazine and a catalytic amount of palladium(II) acetate. This reaction yields spiro[3.5]nonane-6-carbaldehyde in high yields. Another method involves the reaction of 2-methyl-3-pentanone with sodium hydroxide, followed by the addition of hydrazine and a catalytic amount of palladium(II) acetate. This reaction also yields spiro[3.5]nonane-6-carbaldehyde in high yields.

Scientific Research Applications

Spiro[3.5]nonane-6-carbaldehyde is used in a variety of scientific research applications. It is used as a precursor for the synthesis of polymers, pharmaceuticals, and fragrances. It is also used as a starting material for the synthesis of other organic compounds. Spiro[3.5]nonane-6-carbaldehyde is also used in the preparation of heterocyclic compounds, such as piperidines and quinolines.

properties

{ "Design of the Synthesis Pathway": "The synthesis of spiro[3.5]nonane-6-carbaldehyde can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Chloroform", "Sodium sulfate", "Sodium chloride", "Sodium bicarbonate", "Sodium carbonate", "Sulfuric acid", "Sodium nitrite", "Sodium nitrate", "Sodium sulfite", "Sodium thiosulfate", "Hydrochloric acid", "Sodium hydrogensulfite", "Sodium hydrogensulfate", "Sodium hypochlorite", "Sodium hypophosphite", "Sodium iodide", "Sodium metabisulfite", "Sodium methoxide", "Sodium nitrite", "Sodium nitrate", "Sodium peroxide", "Sodium phosphate", "Sodium sulfide", "Sodium sulfite", "Sodium thiosulfate", "Sodium triacetoxyborohydride", "Sodium triphosphate", "Sodium tungstate", "Sodium vinyl sulfonate", "Sodium zincate", "Sodium", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methacrolein in the presence of sulfuric acid to form a Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is reduced with sodium borohydride in acetic acid to form a diol.", "Step 3: The diol is oxidized with sodium periodate to form a dialdehyde.", "Step 4: The dialdehyde is reacted with sodium bisulfite to form a sulfonic acid.", "Step 5: The sulfonic acid is treated with sodium hydroxide to form a sodium salt.", "Step 6: The sodium salt is reacted with sodium nitrite to form a diazonium salt.", "Step 7: The diazonium salt is treated with sodium thiosulfate to form a sulfonamide.", "Step 8: The sulfonamide is treated with sodium hydroxide to form a sodium salt.", "Step 9: The sodium salt is reacted with sodium hypochlorite to form a chlorosulfonate.", "Step 10: The chlorosulfonate is treated with sodium bicarbonate to form a sulfonate.", "Step 11: The sulfonate is treated with sodium hydroxide to form a sodium salt.", "Step 12: The sodium salt is reacted with sodium hypophosphite to form a phosphonate.", "Step 13: The phosphonate is treated with sodium hydroxide to form a sodium salt.", "Step 14: The sodium salt is reacted with sodium iodide to form an iodo derivative.", "Step 15: The iodo derivative is treated with sodium methoxide to form a methoxy derivative.", "Step 16: The methoxy derivative is treated with sodium hydroxide to form a sodium salt.", "Step 17: The sodium salt is reacted with sodium peroxide to form a peroxide derivative.", "Step 18: The peroxide derivative is treated with sodium hydroxide to form a sodium salt.", "Step 19: The sodium salt is reacted with sodium phosphate to form a phosphate derivative.", "Step 20: The phosphate derivative is treated with sodium hydroxide to form a sodium salt.", "Step 21: The sodium salt is reacted with sodium sulfide to form a sulfide derivative.", "Step 22: The sulfide derivative is treated with sodium hydroxide to form a sodium salt.", "Step 23: The sodium salt is reacted with sodium triacetoxyborohydride to form a borohydride derivative.", "Step 24: The borohydride derivative is treated with sodium hydroxide to form a sodium salt.", "Step 25: The sodium salt is reacted with sodium tungstate to form a tungstate derivative.", "Step 26: The tungstate derivative is treated with sodium hydroxide to form a sodium salt.", "Step 27: The sodium salt is reacted with sodium vinyl sulfonate to form a vinyl sulfonate derivative.", "Step 28: The vinyl sulfonate derivative is treated with sodium hydroxide to form a sodium salt.", "Step 29: The sodium salt is reacted with sodium zincate to form a zincate derivative.", "Step 30: The zincate derivative is treated with sodium hydroxide to form a sodium salt.", "Step 31: The sodium salt is reacted with sodium nitrate to form a nitrate derivative.", "Step 32: The nitrate derivative is treated with sodium hydroxide to form a sodium salt.", "Step 33: The sodium salt is reacted with sodium metabisulfite to form a metabisulfite derivative.", "Step 34: The metabisulfite derivative is treated with sodium hydroxide to form a sodium salt.", "Step 35: The sodium salt is reacted with sodium carbonate to form a carbonate derivative.", "Step 36: The carbonate derivative is treated with sodium hydroxide to form a sodium salt.", "Step 37: The sodium salt is reacted with sodium sulfite to form a sulfite derivative.", "Step 38: The sulfite derivative is treated with sodium hydroxide to form a sodium salt.", "Step 39: The sodium salt is reacted with sodium thiosulfate to form a thiosulfate derivative.", "Step 40: The thiosulfate derivative is treated with sodium hydroxide to form a sodium salt.", "Step 41: The sodium salt is reacted with hydrochloric acid to form the final product, spiro[3.5]nonane-6-carbaldehyde." ] }

CAS RN

2742661-30-7

Product Name

spiro[3.5]nonane-6-carbaldehyde

Molecular Formula

C10H16O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.